molecular formula C6H12S B13159071 3-Methylcyclopentane-1-thiol

3-Methylcyclopentane-1-thiol

Cat. No.: B13159071
M. Wt: 116.23 g/mol
InChI Key: PBIYBJQGNNEMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclopentane-1-thiol is an organic compound with the molecular formula C6H12S. It is a thiol derivative of methylcyclopentane, characterized by the presence of a sulfur atom bonded to a carbon atom in the cyclopentane ring. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclopentane-1-thiol typically involves the thiolation of 3-methylcyclopentene. One common method is the reaction of 3-methylcyclopentene with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 3-methylcyclopentene to this compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclopentane-1-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding hydrocarbon.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylcyclopentane.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

3-Methylcyclopentane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcyclopentane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclopentane: A hydrocarbon with a similar structure but lacking the thiol group.

    Cyclopentanethiol: A thiol derivative of cyclopentane without the methyl group.

    3-Methylcyclopentene: The unsaturated precursor to 3-Methylcyclopentane-1-thiol.

Uniqueness

This compound is unique due to the presence of both a thiol group and a methyl group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-methylcyclopentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIYBJQGNNEMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.